EGF Receptor Substrate 2 (Phospho-Tyr5)

Description

BenchChem offers high-quality EGF Receptor Substrate 2 (Phospho-Tyr5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EGF Receptor Substrate 2 (Phospho-Tyr5) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

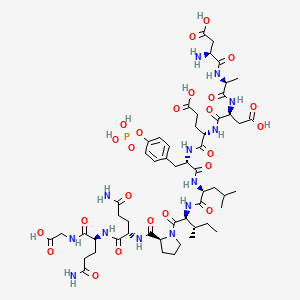

Molecular Formula |

C54H82N13O24P |

|---|---|

Molecular Weight |

1328.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C54H82N13O24P/c1-6-26(4)44(54(87)67-19-7-8-37(67)53(86)62-32(14-17-39(57)69)48(81)60-31(13-16-38(56)68)47(80)58-24-43(76)77)66-52(85)34(20-25(2)3)64-50(83)35(21-28-9-11-29(12-10-28)91-92(88,89)90)65-49(82)33(15-18-40(70)71)61-51(84)36(23-42(74)75)63-45(78)27(5)59-46(79)30(55)22-41(72)73/h9-12,25-27,30-37,44H,6-8,13-24,55H2,1-5H3,(H2,56,68)(H2,57,69)(H,58,80)(H,59,79)(H,60,81)(H,61,84)(H,62,86)(H,63,78)(H,64,83)(H,65,82)(H,66,85)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H2,88,89,90)/t26-,27-,30-,31-,32-,33-,34-,35-,36-,37-,44-/m0/s1 |

InChI Key |

XDGUOGPVOAMJIB-VZAHYZMKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Upstream Kinases Responsible for EPS8L2 Tyr5 Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epidermal growth factor receptor pathway substrate 8-like 2 (EPS8L2) is a member of the EPS8 protein family, which are crucial signaling adaptors involved in actin dynamics and receptor tyrosine kinase (RTK) signaling. While the phosphorylation of EPS8 is well-documented, the specific regulatory mechanisms governing EPS8L2, particularly the phosphorylation of Tyrosine 5 (Tyr5), remain largely uncharacterized. This technical guide synthesizes the current knowledge on the phosphorylation of the EPS8 family, leveraging this information to hypothesize potential upstream kinases for EPS8L2 Tyr5. By examining homologous proteins, analyzing sequence conservation, and utilizing predictive algorithms, we provide a framework for future research into the signaling pathways governing EPS8L2.

Introduction to the EPS8 Protein Family

The EPS8 family consists of four members in mammals: EPS8, EPS8L1, EPS8L2, and EPS8L3.[1] These proteins share a conserved domain architecture, including an N-terminal phosphotyrosine-binding (PTB) domain, a central SH3 domain, and a C-terminal effector domain that interacts with the actin cytoskeleton.[2] Members of this family are implicated in a variety of cellular processes, including cell proliferation, migration, and morphogenesis.[1][3] Notably, EPS8 has been identified as a substrate for several receptor and non-receptor tyrosine kinases, highlighting the importance of phosphorylation in the regulation of this family's function.[4][5][6]

Known Upstream Kinases of EPS8

Extensive research has identified several kinases that directly phosphorylate EPS8, providing a strong basis for inferring potential regulatory mechanisms for EPS8L2.

Epidermal Growth Factor Receptor (EGFR)

EPS8 was originally identified as a substrate for the epidermal growth factor receptor (EGFR) kinase.[4][6] Upon stimulation with EGF, EPS8 becomes rapidly tyrosine-phosphorylated, an event linked to the enhancement of EGF-dependent mitogenic signals.[4][7] This phosphorylation is a key step in the EGFR signaling pathway, implicating EPS8 in the transduction of signals from the cell surface to the actin cytoskeleton.

Src Family Kinases (SFKs)

The non-receptor tyrosine kinase Src and its family members are also major regulators of EPS8 phosphorylation.[3][5] In human head and neck squamous cell carcinoma (HNSCC), Src has been shown to phosphorylate EPS8 on at least four tyrosine residues: Y485, Y525, Y602, and Y774.[5] This multi-site phosphorylation plays a crucial role in the pro-oncogenic functions of EPS8, affecting cell proliferation and motility.[5][8] Inhibition of Src activity with dasatinib has been shown to suppress EPS8 tyrosine phosphorylation.[3]

ABL Kinase

The BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), has been shown to modulate EPS8 expression and activity.[9] While direct phosphorylation of EPS8 by ABL is not as extensively documented as by EGFR or Src, the involvement of EPS8 in BCR-ABL-mediated signaling pathways suggests it may be a direct or indirect target.[1] ABL family kinases are known to be activated by various stimuli and can, in turn, phosphorylate a range of substrates to regulate cellular processes.[10]

Investigating the Phosphorylation of EPS8L2 at Tyr5

Direct experimental evidence for the phosphorylation of EPS8L2 at Tyr5 is currently lacking in the published literature. Large-scale phosphoproteomic studies have yet to identify this specific modification. However, based on the high degree of homology between EPS8 and EPS8L2, we can formulate a strong hypothesis regarding the potential upstream kinases.

Sequence Homology and Predictive Analysis

An alignment of the N-terminal sequences of human EPS8 and EPS8L2 reveals a degree of conservation, although the extreme N-terminus, including the Tyr5 position in EPS8L2, is less conserved.

EPS8L2 (Human): MY GQV... EPS8 (Human): M...

Due to the lack of direct experimental data, we employed phosphorylation site prediction algorithms to assess the likelihood of Tyr5 in EPS8L2 being a kinase substrate. Tools such as NetPhos and KinasePhos predict with low to moderate confidence that Tyr5 could be a target for several tyrosine kinases, including EGFR, Src, and ABL. This predictive data, while not conclusive, provides a rationale for investigating these kinases as potential regulators of EPS8L2.

Hypothetical Signaling Pathway

Based on the known interactions of EPS8 and the predictive analysis for EPS8L2, we propose a hypothetical signaling pathway for the phosphorylation of EPS8L2 at Tyr5.

Caption: Hypothetical signaling pathways leading to EPS8L2 Tyr5 phosphorylation.

Quantitative Data on EPS8 Phosphorylation

While no quantitative data exists for EPS8L2 Tyr5 phosphorylation, studies on EPS8 provide valuable benchmarks for what might be expected.

| Protein | Phosphorylation Site(s) | Upstream Kinase | Cell Line/System | Fold Change/Stoichiometry | Reference |

| EPS8 | Tyrosine (general) | EGFR | NIH 3T3 | ~30% of total pool upon EGF stimulation | [7] |

| EPS8 | Y485, Y525, Y602, Y774 | Src | HNSCC cells | Not quantified | [5] |

| EPS8 | Tyrosine (general) | v-Src | Transformed cells | Not quantified | [8] |

Experimental Protocols

To facilitate further research, this section details the methodologies used in key studies of EPS8 phosphorylation. These protocols can be adapted for the investigation of EPS8L2.

In Vivo Phosphorylation Assay

This protocol is adapted from studies on EGFR-mediated phosphorylation of EPS8.[7]

-

Cell Culture and Stimulation: Culture cells (e.g., NIH 3T3) to 70-80% confluency. Serum-starve the cells for 24 hours. Stimulate with EGF (100 ng/mL) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate cell lysates with an anti-EPS8L2 antibody overnight at 4°C. Add protein A/G agarose beads and incubate for an additional 2 hours.

-

Western Blotting: Wash the immunoprecipitates, resuspend in SDS-PAGE sample buffer, and resolve by SDS-PAGE. Transfer to a PVDF membrane and probe with a pan-anti-phosphotyrosine antibody (e.g., 4G10). Reprobe with an anti-EPS8L2 antibody to confirm equal loading.

In Vitro Kinase Assay

This protocol allows for the direct assessment of phosphorylation by a specific kinase.

-

Protein Purification: Purify recombinant full-length or N-terminal fragment of EPS8L2 (wild-type and Y5F mutant) and the active form of the candidate kinase (e.g., Src, EGFR kinase domain).

-

Kinase Reaction: Incubate the recombinant EPS8L2 protein with the active kinase in a kinase buffer containing ATP for 30 minutes at 30°C.

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by SDS-PAGE and autoradiography (if using [γ-³²P]ATP) or by Western blotting with a phosphotyrosine-specific antibody.

Mass Spectrometry-Based Phosphorylation Site Identification

This is the gold standard for identifying novel phosphorylation sites.

-

Sample Preparation: Immunoprecipitate EPS8L2 from stimulated cells as described above.

-

In-gel Digestion: Separate the immunoprecipitated proteins by SDS-PAGE, excise the band corresponding to EPS8L2, and perform in-gel digestion with trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the digest using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the phosphopeptides and localize the phosphorylation sites.

Caption: Workflow for identifying EPS8L2 phosphorylation.

Conclusion and Future Directions

While direct evidence for the upstream kinases responsible for EPS8L2 Tyr5 phosphorylation remains elusive, the well-established regulation of the homologous protein EPS8 by EGFR, Src family kinases, and potentially ABL kinase provides a strong foundation for future investigation. The provided experimental protocols offer a clear path forward for researchers to definitively identify the kinases that phosphorylate EPS8L2 at Tyr5 and to elucidate the functional consequences of this post-translational modification. Future studies should focus on performing in vitro kinase assays with candidate kinases and conducting comprehensive mass spectrometry analyses of EPS8L2 from various cellular contexts to uncover the signaling pathways that govern its function. Understanding the regulation of EPS8L2 will be critical for developing targeted therapies for diseases where its activity is implicated, such as cancer and hearing loss.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. EPS8L2 - Wikipedia [en.wikipedia.org]

- 4. The eps8 Family of Proteins Links Growth Factor Stimulation to Actin Reorganization Generating Functional Redundancy in the Ras/Rac Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects and mechanisms of Eps8 on the biological behaviour of malignant tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.sandiego.edu [digital.sandiego.edu]

- 9. Ctdnep1 and Eps8L2 regulate dorsal actin cables for nuclear positioning during cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Large-Scale Comparative Phosphoproteomics Identifies Conserved Phosphorylation Sites in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Downstream Signaling of Phospho-Tyr5 EPS8L2: A Technical Guide to a Novel Regulatory Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epidermal growth factor receptor pathway substrate 8-like protein 2 (EPS8L2) is a member of the EPS8 family of proteins, which are crucial adaptors linking receptor tyrosine kinase (RTK) signaling to the regulation of actin dynamics. While the general role of the EPS8 family in forming a complex with Abi1 and Sos-1 to activate Rac GTPase is established, the specific regulatory mechanisms governing EPS8L2 function are not fully elucidated. This technical guide explores the hypothesized role of tyrosine phosphorylation at position 5 (Tyr5) of EPS8L2 as a critical switch for its downstream signaling activities. We propose a model where Tyr5 phosphorylation enhances the recruitment and activation of the Sos-1 guanine nucleotide exchange factor, leading to amplified Rac1 signaling and subsequent effects on cell migration and invasion. This document provides a comprehensive experimental roadmap, including detailed protocols and expected quantitative outcomes, to investigate this novel signaling pathway, offering a valuable resource for researchers in oncology, cell biology, and drug development.

Introduction: The EPS8 Family and Actin Cytoskeleton Remodeling

The EPS8 family of proteins, including EPS8, EPS8L1, EPS8L2, and EPS8L3, are key players in transducing signals from activated RTKs to the actin cytoskeleton[1][2]. EPS8L2, in particular, shares significant structural homology with EPS8, including an N-terminal phosphotyrosine-binding (PTB) domain, a central SH3 domain, and a C-terminal actin-binding region[3][4]. A well-characterized function of EPS8 and its paralogs is the formation of a trimeric complex with the Abl-interacting protein 1 (Abi1) and the Son of sevenless homolog 1 (Sos-1)[4][5]. Within this complex, EPS8 proteins are thought to allosterically activate the Rac-specific guanine nucleotide exchange factor (GEF) activity of Sos-1, leading to the activation of Rac GTPase and subsequent actin polymerization, membrane ruffling, and cell motility[4][6].

Given that EPS8 is a known substrate for several tyrosine kinases, including EGFR, FGFR, and Src, and that its phosphorylation status is critical for its oncogenic functions, it is highly probable that EPS8L2 is also regulated by tyrosine phosphorylation[7][8][9]. The N-terminal region of EPS8 family proteins, which includes the PTB domain, is a likely site for such regulatory phosphorylation[2][3]. This guide focuses on the hypothetical phosphorylation of Tyrosine 5 (Tyr5) in the N-terminal region of EPS8L2 and its potential impact on downstream signaling.

Hypothesized Signaling Pathway of Phospho-Tyr5 EPS8L2

We hypothesize that upon activation of an upstream RTK (e.g., EGFR, FGFR) or a non-receptor tyrosine kinase (e.g., Src), EPS8L2 is phosphorylated at Tyr5. This phosphorylation event is proposed to act as a molecular switch, enhancing the interaction of EPS8L2 with its binding partners, primarily Abi1 and Sos-1. The strengthened association within the trimeric complex is predicted to lead to a more robust activation of Sos-1's Rac-GEF activity, resulting in elevated levels of active, GTP-bound Rac1. Activated Rac1 then engages its downstream effectors, such as p21-activated kinase (PAK) and the WAVE regulatory complex, to promote actin polymerization, leading to increased cell migration and invasion.

Caption: Hypothesized signaling pathway initiated by Tyr5 phosphorylation of EPS8L2.

Experimental Plan to Investigate Phospho-Tyr5 EPS8L2 Signaling

To validate the proposed signaling pathway, a series of experiments are required. The overall workflow is designed to first establish the phosphorylation of Tyr5 on EPS8L2 and then to dissect its functional consequences on protein interactions and cellular processes.

Caption: Experimental workflow to investigate the function of Phospho-Tyr5 EPS8L2.

Expected Quantitative Data

The following tables summarize the expected quantitative outcomes from the proposed experiments, comparing the wild-type (WT), non-phosphorylatable (Y5F), and phosphomimetic (Y5E) mutants of EPS8L2.

Table 1: Expected Protein-Protein Interaction Affinities

| EPS8L2 Mutant | Relative Binding to Abi1 (Fold Change vs. WT) | Relative Binding to Sos-1 (Fold Change vs. WT) |

| WT | 1.0 | 1.0 |

| Y5F (non-phosphorylatable) | ~1.0 | ~1.0 |

| Y5E (phosphomimetic) | >2.0 | >2.0 |

Table 2: Expected Downstream Signaling and Functional Outcomes

| EPS8L2 Mutant | Rac1 Activation (Fold Change vs. WT) | Cell Migration (Fold Change vs. WT) |

| WT | 1.0 | 1.0 |

| Y5F (non-phosphorylatable) | <0.5 | <0.5 |

| Y5E (phosphomimetic) | >2.5 | >2.5 |

Detailed Experimental Protocols

Site-Directed Mutagenesis of EPS8L2

This protocol describes the generation of Y5F and Y5E mutants of EPS8L2 in an expression vector using a PCR-based method.

Materials:

-

pCMV-EPS8L2-Flag expression vector

-

Phusion High-Fidelity DNA Polymerase

-

Mutagenic primers (see below)

-

DpnI restriction enzyme

-

Competent E. coli

Primer Design:

-

Y5F Forward: 5'-GGCGCCGTGAGCTGCTGCTTC GGCGCCACCAACGGC-3'

-

Y5F Reverse: 5'-GCCGTTGGTGGCGCCGAA GCAGCAGCTCACGGCGCC-3'

-

Y5E Forward: 5'-GGCGCCGTGAGCTGCTGCGAG GGCGCCACCAACGGC-3'

-

Y5E Reverse: 5'-GCCGTTGGTGGCGCCCTC GCAGCAGCTCACGGCGCC-3'

Procedure:

-

Set up the PCR reaction with the pCMV-EPS8L2-Flag plasmid as a template and the respective mutagenic primers.

-

Perform PCR amplification.

-

Digest the PCR product with DpnI to remove the parental methylated template DNA.

-

Transform the DpnI-treated DNA into competent E. coli.

-

Select colonies and isolate plasmid DNA.

-

Verify the desired mutation by Sanger sequencing.

Co-Immunoprecipitation (Co-IP)

This protocol is for assessing the interaction between EPS8L2 mutants and endogenous Abi1 and Sos-1.

Materials:

-

HEK293T cells

-

Transfection reagent

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Anti-Flag antibody (for immunoprecipitation)

-

Protein A/G agarose beads

-

Antibodies against Abi1 and Sos-1 (for western blotting)

Procedure:

-

Transfect HEK293T cells with plasmids encoding WT, Y5F, or Y5E EPS8L2-Flag.

-

After 48 hours, lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with anti-Flag antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by western blotting using antibodies against Flag, Abi1, and Sos-1.

Rac1 Activation Assay (G-LISA)

This protocol measures the levels of active, GTP-bound Rac1 in cells expressing different EPS8L2 mutants.

Materials:

-

Rac1 G-LISA Activation Assay Kit (colorimetric or luminescence-based)[10][11][12][13]

-

Cells expressing WT, Y5F, or Y5E EPS8L2

-

Growth factor (e.g., EGF) for stimulation

Procedure:

-

Plate cells expressing the different EPS8L2 constructs and serum-starve overnight.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 5 minutes) to activate RTK signaling.

-

Lyse the cells immediately with the lysis buffer provided in the G-LISA kit.

-

Measure the protein concentration of the lysates.

-

Perform the G-LISA assay according to the manufacturer's instructions, which typically involves:

-

Adding equal amounts of lysate to the wells coated with a Rac-GTP-binding protein.

-

Incubating to allow the capture of active Rac1.

-

Washing away unbound proteins.

-

Detecting the captured active Rac1 with a specific primary antibody followed by a secondary antibody conjugated to HRP.

-

Adding a colorimetric or chemiluminescent substrate and measuring the signal with a plate reader.

-

-

Normalize the results to the total amount of Rac1 in the cell lysates.

Transwell Cell Migration Assay

This protocol assesses the migratory capacity of cells expressing the different EPS8L2 mutants.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates[1][14][15][16]

-

Cells expressing WT, Y5F, or Y5E EPS8L2

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Crystal violet staining solution

Procedure:

-

Seed the lower chambers of the 24-well plate with medium containing the chemoattractant.

-

Resuspend the cells expressing the EPS8L2 constructs in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Incubate for 12-24 hours to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and quantify the absorbance at 590 nm, or count the stained cells in several microscopic fields.

Conclusion

The investigation into the phosphorylation of Tyr5 on EPS8L2 represents a promising avenue for understanding the nuanced regulation of this important signaling adapter. The experimental framework outlined in this guide provides a robust methodology for testing the hypothesis that this specific phosphorylation event is a key determinant of EPS8L2's ability to activate Rac1 and promote cell motility. The successful validation of this pathway would not only advance our fundamental understanding of RTK signaling and actin dynamics but could also unveil novel therapeutic targets for diseases characterized by aberrant cell migration, such as cancer metastasis.

References

- 1. clyte.tech [clyte.tech]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Effects and mechanisms of Eps8 on the biological behaviour of malignant tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The eps8 Family of Proteins Links Growth Factor Stimulation to Actin Reorganization Generating Functional Redundancy in the Ras/Rac Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abelson interacting protein 1 (Abi-1) is essential for dendrite morphogenesis and synapse formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Novel Binding Partners and Differentially Regulated Phosphorylation Sites Clarify Eps8 as a Multi-Functional Adaptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Binding Partners and Differentially Regulated Phosphorylation Sites Clarify Eps8 as a Multi-Functional Adaptor | PLOS One [journals.plos.org]

- 9. Regulation of the tyrosine kinase substrate Eps8 expression by growth factors, v-Src and terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maxanim.com [maxanim.com]

- 11. Rac1 G-LISA Activation Assay Kit (BK126) bei Hölzel-Diagnostika [hoelzel-biotech.com]

- 12. Rac1 G-LISA Activation Assay Kit (colorimetric) | BIOZOL [biozol.de]

- 13. Rac1 G-LISA Activation Assay Test (colorimetric) - 96 Assays | Inositols [inositols.com]

- 14. corning.com [corning.com]

- 15. researchhub.com [researchhub.com]

- 16. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Technical Guide: Cellular Localization of EGF Receptor Substrate 2 (EPS8L2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGF Receptor Pathway Substrate 8-Like Protein 2 (EPS8L2), also known as EGF Receptor Substrate 2, is a member of the EPS8 family of proteins. These proteins are crucial signaling adaptors that connect growth factor receptor stimulation to the dynamic reorganization of the actin cytoskeleton.[1][2] Understanding the precise cellular localization of EPS8L2 is fundamental to elucidating its function in both normal physiological processes and in disease states, such as cancer and hearing disorders.[1][3]

This technical guide provides a comprehensive overview of the cellular localization of EPS8L2. It summarizes key quantitative and qualitative data from published studies, details relevant experimental protocols, and illustrates the signaling pathways in which EPS8L2 participates.

A Note on the Phosphorylation of EPS8L2

Initial inquiries for this guide sought information on a specific phosphorylated form of EPS8L2, "Phospho-Tyr5." However, a thorough review of scientific literature and protein modification databases, including UniProt and PhosphoSitePlus®, did not yield any evidence of a phosphorylation site at Tyrosine 5 on human or mouse EPS8L2. The iPTMnet database does list a potential phosphorylation site at Tyrosine 681 for the mouse Eps8l2 protein.[4] It is possible that "Phospho-Tyr5" refers to a commercial peptide product rather than a biologically identified post-translational modification of EPS8L2. This guide will therefore focus on the cellular localization of the total EPS8L2 protein, with a discussion on the potential roles of its phosphorylation based on related family members.

Data Presentation: Cellular Localization of EPS8L2

The subcellular location of EPS8L2 has been investigated in various cell types and tissues, primarily through immunofluorescence and subcellular fractionation techniques. The following table summarizes these findings.

| Cellular Compartment/Structure | Cell/Tissue Type | Method(s) Used | Key Findings & Notes | Reference(s) |

| Cytoplasm | Fibroblasts, HeLa Cells | Immunofluorescence, Cell Fractionation | Diffuse cytoplasmic staining is commonly observed. | [1][2][5] |

| Membrane Ruffles/Lamellipodia | Fibroblasts | Immunofluorescence | EPS8L2 localizes to PDGF-induced, F-actin-rich membrane ruffles, suggesting a role in actin dynamics at the leading edge of migrating cells. | [6][7] |

| Perinuclear Region | Migrating Fibroblasts | Immunofluorescence | Enriched localization in the perinuclear area, where it partially co-localizes with Ctdnep1, a protein involved in nuclear positioning. | [2] |

| Actin Filaments/Dorsal Actin Cables | Migrating Fibroblasts | Immunofluorescence | EPS8L2 is found along dorsal actin cables, which are important for nuclear positioning during cell migration. | [2] |

| Cell Projections | General | Gene Ontology Annotations | Listed as a cellular component associated with EPS8L2. | [5] |

| Stereocilia Tips | Inner and Outer Hair Cells (Cochlea) | Immunohistochemistry, Immunofluorescence | Specifically localizes to the tips of stereocilia, where it is essential for hearing. Loss of function is linked to progressive hearing loss. | [1][3] |

| Plasma Membrane | General | Gene Ontology Annotations | Associated with the plasma membrane, consistent with its role in receptor tyrosine kinase signaling. | [5] |

| Extracellular Exosomes | General | Gene Ontology Annotations | Has been identified as a component of extracellular exosomes. | [5] |

Signaling Pathways and Logical Relationships

The diagrams below, generated using the DOT language, illustrate the signaling pathway involving EPS8L2 and a typical experimental workflow for determining its subcellular localization.

Caption: EPS8L2 in RTK-Mediated Actin Remodeling.

Caption: Workflow for Subcellular Localization by Immunofluorescence.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized protocols for immunofluorescence and subcellular fractionation, two common techniques used to determine the cellular localization of EPS8L2.

Immunofluorescence (IF) Protocol for Cultured Cells

This protocol outlines the key steps for visualizing EPS8L2 within cells grown on coverslips.

-

Cell Culture: Plate cells (e.g., HeLa, NIH-3T3) on sterile glass coverslips in a 12-well plate and culture until they reach 50-70% confluency.

-

Fixation: Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cellular membranes. This step is crucial for allowing antibodies to access intracellular epitopes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBST [PBS + 0.1% Tween 20]) for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against EPS8L2 to its optimal concentration in the blocking buffer. Aspirate the blocking buffer from the coverslips and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (that recognizes the host species of the primary antibody) in the blocking buffer. Protect from light from this step onwards. Incubate the cells for 1-2 hours at room temperature.

-

Final Washes and Counterstaining: Wash three times with PBST for 5 minutes each. If desired, a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) can be added to the second wash.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with nail polish. Visualize the slides using a fluorescence or confocal microscope.

Subcellular Fractionation Protocol by Differential Centrifugation

This method separates cellular components based on their size, shape, and density, yielding enriched fractions of the nucleus, cytoplasm, and membrane/organelles.

-

Cell Harvesting: Harvest cultured cells (approximately 5-10 million) by trypsinization, followed by washing twice with ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Lysis (Cytoplasmic Fraction): Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, MgCl2, KCl, and a protease inhibitor cocktail). Allow cells to swell on ice for 15-20 minutes. Lyse the plasma membrane by homogenization using a Dounce homogenizer (20-30 strokes with a tight-fitting pestle) or by passing the suspension through a narrow-gauge needle (27-gauge, 10-15 times).

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasm and membrane-bound organelles. The pellet contains the nuclei.

-

Cytoplasmic Fraction Clarification: Transfer the supernatant from the previous step to a new tube. Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet mitochondria and other heavy organelles. The resulting supernatant is the enriched cytosolic fraction.

-

Nuclear Pellet Washing: Wash the nuclear pellet from step 3 by resuspending it in the lysis buffer and centrifuging again at 1,000 x g for 10 minutes. This removes residual cytoplasmic contamination.

-

Nuclear Protein Extraction: Resuspend the washed nuclear pellet in a high-salt nuclear extraction buffer (containing a higher concentration of salt and detergent) and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.

-

Final Clarification: Centrifuge the nuclear lysate at 20,000 x g for 15 minutes at 4°C. The supernatant contains the soluble nuclear proteins.

-

Protein Analysis: Determine the protein concentration of each fraction (cytosolic, nuclear, and optionally the membrane/organelle pellet) using a standard protein assay (e.g., BCA or Bradford). The purity of the fractions should be confirmed by Western blotting for known subcellular markers (e.g., GAPDH for cytosol, Histone H3 for nucleus). The localization of EPS8L2 can then be determined by Western blotting each fraction with an anti-EPS8L2 antibody.

Discussion: The Role of Phosphorylation in EPS8 Family Localization and Function

While specific data on the localization of phosphorylated EPS8L2 is scarce, the function of its close homolog, EPS8, is known to be modulated by tyrosine phosphorylation.[2][8] EPS8 is a substrate for several receptor tyrosine kinases (RTKs), including EGFR, and non-receptor tyrosine kinases like Src.[8][9]

Phosphorylation of EPS8 by Src has been shown to be crucial for its pro-oncogenic functions, such as enhancing cell proliferation and migration.[8] It is plausible that phosphorylation of EPS8L2, which shares significant structural homology with EPS8, could similarly regulate its activity and subcellular localization.[2] For instance, phosphorylation could:

-

Alter Protein Conformation: Induce a conformational change that exposes or masks binding sites for other proteins, thereby dictating its assembly into specific signaling complexes.

-

Modulate Protein-Protein Interactions: Phosphotyrosine residues often serve as docking sites for proteins containing SH2 or PTB domains. Phosphorylation of EPS8L2 could therefore recruit it to, or release it from, specific subcellular structures like the plasma membrane or the actin cytoskeleton.

-

Influence Enzymatic Activity: As part of a complex with Sos1, EPS8L2 stimulates Rac-GEF activity.[6][7] This activity could be allosterically regulated by phosphorylation, fine-tuning the downstream signaling to the actin cytoskeleton.

Given that EPS8L2 localizes to dynamic actin structures like membrane ruffles and the tips of stereocilia, it is highly likely that its function is tightly regulated by post-translational modifications, including phosphorylation, in response to extracellular cues. Future research utilizing mass spectrometry to identify in vivo phosphorylation sites on EPS8L2, combined with the use of phospho-specific antibodies in immunofluorescence experiments, will be critical to unraveling the precise impact of phosphorylation on its cellular localization and function.

References

- 1. genecards.org [genecards.org]

- 2. Effects and mechanisms of Eps8 on the biological behaviour of malignant tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPS8L2 is a new causal gene for childhood onset autosomal recessive progressive hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iPTMnet Report Q99K30 Eps8l2 [research.bioinformatics.udel.edu]

- 5. EPS8L2 - Wikipedia [en.wikipedia.org]

- 6. The eps8 Family of Proteins Links Growth Factor Stimulation to Actin Reorganization Generating Functional Redundancy in the Ras/Rac Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The eps8 family of proteins links growth factor stimulation to actin reorganization generating functional redundancy in the Ras/Rac pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biological Significance of Tyrosine Phosphorylation on EPS8L2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epidermal Growth Factor Receptor Pathway Substrate 8-Like 2 (EPS8L2) is a member of the EPS8 protein family, which are key signaling adaptors linking receptor tyrosine kinase (RTK) activation to the regulation of actin dynamics. Emerging evidence indicates that tyrosine phosphorylation of EPS8L2 is a critical post-translational modification that governs its function in cellular processes such as cell migration, proliferation, and cytoskeletal remodeling. This technical guide provides an in-depth analysis of the biological significance of EPS8L2 tyrosine phosphorylation, detailing the upstream kinases, identified phosphorylation sites, and downstream signaling pathways. Furthermore, this document outlines comprehensive experimental protocols for the investigation of EPS8L2 phosphorylation and presents visualizations of the associated signaling and experimental workflows.

Introduction

EPS8L2, along with other members of the EPS8 family (EPS8, EPS8L1, and EPS8L3), plays a crucial role in transducing signals from growth factor receptors to the actin cytoskeleton. These proteins share a common modular structure, typically including an N-terminal phosphotyrosine-binding (PTB) domain, a central SH3 domain, and a C-terminal effector region. This architecture allows them to function as scaffolds, assembling multi-protein complexes that regulate the activity of small GTPases, particularly Rac1. The activation of Rac1 is a pivotal event in the formation of lamellipodia and membrane ruffles, which are essential for cell motility.[1][2]

Tyrosine phosphorylation is a key regulatory mechanism in signal transduction, and members of the EPS8 family are known substrates for both receptor and non-receptor tyrosine kinases.[3][4] Specifically, the phosphorylation of EPS8L2 on tyrosine residues is emerging as a critical event that modulates its interactions and downstream signaling, with significant implications in both normal physiology and pathological conditions like cancer.[1][5] This guide will delve into the specifics of EPS8L2 tyrosine phosphorylation, providing a comprehensive resource for researchers in the field.

Upstream Kinases and Phosphorylation Sites

The tyrosine phosphorylation of EPS8L2 is primarily mediated by the Src family of non-receptor tyrosine kinases and Fibroblast Growth Factor Receptors (FGFRs).[1][6] Evidence suggests a functional link where FGFR activation leads to the recruitment and activation of Src, which in turn phosphorylates EPS8L2 and its homolog EPS8.[4][7]

Identified Tyrosine Phosphorylation Sites

While the phosphoproteomic analysis of EPS8L2 is not as extensive as that of its well-studied paralog EPS8, specific tyrosine phosphorylation sites have been identified through mass spectrometry and are documented in patents and public databases.

| Protein | Species | Phosphorylation Site | Surrounding Sequence | Reference |

| EPS8L2 | Human | Y678 | VySQLTMQK | [8] |

| Eps8l2 | Mouse | Y681 | - | [9] |

| EPS8 | Human | Y485 | - | [5] |

| EPS8 | Human | Y525 | - | [5][10] |

| EPS8 | Human | Y602 | - | [5] |

| EPS8 | Human | Y774 | - | [5] |

Note: The Y681 site in mouse Eps8l2 likely corresponds to the Y678 site in human EPS8L2 due to high sequence homology.

The phosphorylation sites on EPS8 provide a valuable reference for understanding the potential regulatory mechanisms of EPS8L2, given their functional redundancy.[2] Studies on EPS8 have shown that phosphorylation at these sites can be differentially regulated by FGFR and Src activity.[10] For instance, phosphorylation of EPS8 at Y602 has been demonstrated to be crucial for signaling to the cell cycle.[11]

Signaling Pathways and Biological Functions

Tyrosine phosphorylation of EPS8L2 is integral to its role in mediating signals from RTKs to the actin cytoskeleton, thereby influencing cell migration, proliferation, and invasion.

The EPS8L2-Abi1-Sos1 Complex and Rac1 Activation

A key function of EPS8L2 is its participation in a trimeric complex with the Abl-interacting protein 1 (Abi1) and the Son of sevenless 1 (Sos1), a guanine nucleotide exchange factor (GEF) for Rac1.[2] Upon growth factor stimulation (e.g., by FGF or EGF), activated FGFR or Src phosphorylates EPS8L2. While the direct impact of this phosphorylation on complex formation is still under investigation, it is believed to be a crucial step in the activation of Sos1's Rac-GEF activity. Activated, GTP-bound Rac1 then initiates a cascade of events leading to actin polymerization and the formation of migratory protrusions.[2][7]

Role in Cancer Progression

Consistent with its role in promoting cell motility, EPS8L2 has been implicated in cancer progression. Upregulation of EPS8L2 is observed in colorectal cancer and is associated with enhanced cell proliferation and migration.[5] The phosphorylation of EPS8L2 by kinases that are frequently hyperactivated in cancer, such as Src and FGFRs, suggests that this post-translational modification is a key event in driving the malignant phenotype. Therefore, targeting the tyrosine phosphorylation of EPS8L2 could represent a novel therapeutic strategy.

Experimental Protocols

Investigating the tyrosine phosphorylation of EPS8L2 requires a combination of molecular biology, cell biology, and proteomics techniques. Below are detailed methodologies for key experiments.

Identification of EPS8L2 Tyrosine Phosphorylation Sites by Mass Spectrometry

This protocol outlines a general workflow for identifying phosphorylation sites on EPS8L2 from cell lysates.

4.1.1. Cell Culture, Stimulation, and Lysis:

-

Culture cells of interest (e.g., HEK293T overexpressing tagged EPS8L2 or a cancer cell line with endogenous expression) to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours to reduce basal phosphorylation.

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL FGF2) for a predetermined time course (e.g., 0, 5, 15, 30 minutes).

-

Immediately wash the cells with ice-cold PBS containing phosphatase inhibitors (e.g., 1 mM sodium orthovanadate).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

4.1.2. Protein Digestion:

-

Denature the proteins in the cell lysate using 8 M urea.

-

Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.

-

Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

-

Stop the digestion by acidification (e.g., with formic acid).

4.1.3. Immunoaffinity Purification (IAP) of Phosphotyrosine Peptides:

-

Couple a pan-specific anti-phosphotyrosine antibody (e.g., P-Tyr-100) to protein A/G agarose beads.

-

Incubate the tryptic peptides with the antibody-coupled beads to capture phosphotyrosine-containing peptides.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the phosphotyrosine peptides using a low pH buffer (e.g., 0.1 M glycine, pH 2.0).

-

Desalt the eluted peptides using C18 StageTips.

4.1.4. LC-MS/MS Analysis and Data Processing:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Sequest) to identify the peptides and localize the phosphorylation sites.

In Vitro Kinase Assay

This protocol is for validating a direct kinase-substrate relationship between a candidate kinase (e.g., Src) and EPS8L2.

4.2.1. Reagents and Materials:

-

Recombinant purified active kinase (e.g., Src).

-

Recombinant purified substrate (e.g., full-length or a fragment of EPS8L2).

-

Kinase assay buffer.

-

ATP (including radiolabeled [γ-³²P]ATP for autoradiography or "cold" ATP for detection by immunoblotting with a phosphotyrosine antibody).

4.2.2. Procedure:

-

Set up the kinase reaction by combining the recombinant kinase and EPS8L2 substrate in the kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect the phosphorylation of EPS8L2 by either autoradiography (if using [γ-³²P]ATP) or by Western blotting with an anti-phosphotyrosine antibody.

Site-Directed Mutagenesis and Functional Assays

To investigate the functional consequence of a specific tyrosine phosphorylation site, it can be mutated to a non-phosphorylatable residue (e.g., phenylalanine, Y-to-F).

4.3.1. Site-Directed Mutagenesis:

-

Use a commercially available site-directed mutagenesis kit to introduce the desired Y-to-F mutation into an EPS8L2 expression vector.

-

Verify the mutation by DNA sequencing.

4.3.2. Functional Assays:

-

Transfect cells with wild-type (WT) EPS8L2 or the Y-to-F mutant.

-

Perform functional assays to compare the effects of the WT and mutant proteins. Examples of relevant assays include:

-

Wound-healing/transwell migration assays: To assess cell migration.

-

Immunofluorescence microscopy: To observe changes in the actin cytoskeleton and protein localization.

-

Co-immunoprecipitation: To determine if the phosphorylation site is required for protein-protein interactions.

-

Rac1 activation assays (G-LISA or pull-down): To measure changes in Rac1-GTP levels.

-

Conclusion and Future Directions

The tyrosine phosphorylation of EPS8L2 is a critical regulatory mechanism that fine-tunes its function as a key adaptor protein in RTK signaling pathways. The phosphorylation of EPS8L2 by kinases such as Src and FGFRs appears to be a pivotal event in the activation of Rac1 and the subsequent remodeling of the actin cytoskeleton, which are fundamental processes in cell migration and have significant implications for cancer progression.

While progress has been made in identifying the kinases and some of the phosphorylation sites on EPS8L2, further research is needed to fully elucidate the specific functional consequences of each phosphorylation event. Future studies should focus on:

-

Comprehensive phosphoproteomic mapping: To identify all tyrosine phosphorylation sites on EPS8L2 in various cellular contexts.

-

Kinase-substrate specificity: To definitively assign specific kinases to each phosphorylation site.

-

Functional characterization of phosphomutants: To understand the precise role of each phosphorylation event in regulating EPS8L2's interactions and downstream signaling.

-

Therapeutic targeting: To explore the potential of inhibiting EPS8L2 tyrosine phosphorylation as a strategy for cancer therapy.

A deeper understanding of the intricate regulation of EPS8L2 by tyrosine phosphorylation will undoubtedly provide novel insights into the complex signaling networks that control cellular behavior and may pave the way for the development of new therapeutic interventions for diseases driven by aberrant RTK signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. The eps8 Family of Proteins Links Growth Factor Stimulation to Actin Reorganization Generating Functional Redundancy in the Ras/Rac Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects and mechanisms of Eps8 on the biological behaviour of malignant tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of fibroblast growth factor receptor signalling and trafficking by Src and Eps8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of fibroblast growth factor receptor signalling and trafficking by Src and Eps8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7977462B2 - Tyrosine phosphorylation sites - Google Patents [patents.google.com]

- 9. iPTMnet Report Q99K30 Eps8l2 [research.bioinformatics.udel.edu]

- 10. Novel Binding Partners and Differentially Regulated Phosphorylation Sites Clarify Eps8 as a Multi-Functional Adaptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EPS8 phosphorylation by Src modulates its oncogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Characterization of EPS8L2 as an EGFR Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling hub that, upon activation, orchestrates a multitude of cellular processes including proliferation, differentiation, and migration. The dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The downstream effects of EGFR activation are mediated by a complex network of intracellular substrates that are directly phosphorylated by the receptor's tyrosine kinase domain.

This technical guide focuses on Epidermal Growth Factor Receptor Pathway Substrate 8-Like 2 (EPS8L2), a member of the EPS8 protein family. While its close homolog, EPS8, has been more extensively characterized as a direct substrate of EGFR, the functional role of EPS8L2 within the EGFR signaling cascade is an area of active investigation. This document summarizes the current understanding of EPS8L2 as a putative EGFR substrate, drawing heavily on the well-established data for EPS8 due to the high degree of homology and functional overlap within the protein family. We provide an overview of the signaling pathways, quantitative data derived from studies on EPS8, and detailed experimental protocols to facilitate further research into the specific role of EPS8L2.

Data Presentation: Quantitative Insights into the EGFR-EPS8 Family Interaction

| Parameter | Observation for EPS8 | Cell Line/System | Citation |

| Tyrosine Phosphorylation Stoichiometry | ~3-4% of the total EPS8 pool is tyrosine-phosphorylated at the 50% effective dose of EGF for mitogenesis. | NIH 3T3 cells overexpressing EGFR | [1] |

| Tyrosine Phosphorylation Stoichiometry (Saturating EGF) | ~30% of the total EPS8 pool is tyrosine-phosphorylated at receptor-saturating doses of EGF. | NIH 3T3 cells overexpressing EGFR | [1][2] |

| Constitutive Tyrosine Phosphorylation in Cancer Cells | ~5% of the EPS8 pool is constitutively tyrosine-phosphorylated in some human tumor cell lines. | Human tumor cell lines | [1][2] |

Signaling Pathways and Experimental Workflows

The interaction of EPS8 family members with EGFR initiates a signaling cascade that influences various cellular functions, most notably actin cytoskeleton remodeling and cell proliferation.

EGFR-EPS8L2 Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving EGFR and EPS8L2, based on the known interactions of the EPS8 family. Upon binding of EGF, EGFR dimerizes and autophosphorylates, creating docking sites for substrate proteins. EPS8L2 is then recruited to the activated receptor and is subsequently tyrosine-phosphorylated, leading to the activation of downstream signaling pathways such as the MAPK pathway.

Caption: Proposed EGFR-EPS8L2 signaling cascade.

Experimental Workflow for Characterization

The following workflow outlines the key experimental steps to characterize EPS8L2 as a direct substrate of EGFR.

Caption: Workflow for EPS8L2-EGFR interaction studies.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of protein-protein interactions. The following protocols are adapted from established methods for studying EGFR substrates.

Co-Immunoprecipitation of Endogenous EPS8L2 and EGFR

This protocol describes the co-immunoprecipitation of endogenous EPS8L2 and EGFR from cell lysates to demonstrate their in vivo interaction.

Cell Lines: HEK293T or MDA-MB-231 cells, known to express EGFR.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-EGFR antibody (for immunoprecipitation).

-

Anti-EPS8L2 antibody (for western blotting).

-

Anti-phosphotyrosine antibody (e.g., 4G10).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Stimulate cells with EGF (e.g., 100 ng/mL) for a specified time (e.g., 5-15 minutes) at 37°C. A non-stimulated control should be included.

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-EGFR antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes by boiling the beads in elution buffer for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and western blotting using anti-EPS8L2 and anti-phosphotyrosine antibodies.

In Vitro Kinase Assay

This assay determines if EGFR can directly phosphorylate EPS8L2.

Materials:

-

Recombinant active EGFR kinase domain.

-

Recombinant purified EPS8L2 protein.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP.

-

Anti-phosphotyrosine antibody.

Procedure:

-

Set up the kinase reaction by combining recombinant EGFR, recombinant EPS8L2, and kinase assay buffer in a microcentrifuge tube.

-

Initiate the reaction by adding ATP (final concentration typically 50-100 µM).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and western blotting using an anti-phosphotyrosine antibody to detect phosphorylated EPS8L2.

Mass Spectrometry for Phosphorylation Site Mapping

This protocol outlines the steps to identify specific tyrosine residues on EPS8L2 that are phosphorylated by EGFR.

Procedure:

-

Perform a large-scale co-immunoprecipitation of EPS8L2 from EGF-stimulated cells, as described above.

-

Elute the protein complex from the beads.

-

Separate the proteins by SDS-PAGE and visualize the gel with a protein stain (e.g., Coomassie Blue).

-

Excise the protein band corresponding to the molecular weight of EPS8L2.

-

Perform in-gel digestion of the protein with trypsin.

-

Extract the peptides from the gel.

-

Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use database search algorithms (e.g., Mascot, Sequest) to identify the peptide sequences and pinpoint the phosphorylated tyrosine residues.

Conclusion and Future Directions

The available evidence, largely extrapolated from its close homolog EPS8, strongly suggests that EPS8L2 is a substrate of the EGFR. Its role in EGFR-driven cellular processes, particularly in the context of cancer, warrants further in-depth investigation. The protocols and data presented in this technical guide provide a framework for researchers to directly characterize the EPS8L2-EGFR interaction, including the identification of specific phosphorylation sites and the quantification of binding affinities. Such studies will be crucial in elucidating the precise role of EPS8L2 in EGFR signaling and in evaluating its potential as a therapeutic target in EGFR-driven malignancies. The development of specific reagents, such as high-quality antibodies for EPS8L2, will be paramount to advancing our understanding of this important signaling molecule.

References

The Elusive Network: Investigating the Interaction Partners of EPS8L2 Upon Tyrosine 5 Phosphorylation

A comprehensive review of the current scientific literature reveals no direct evidence of phosphorylation at Tyrosine 5 (Tyr5) on the Epidermal Growth Factor Receptor Substrate 8-Like Protein 2 (EPS8L2), and consequently, no specific interaction partners for this post-translationally modified form have been identified. While the broader EPS8 family of proteins are known substrates for various tyrosine kinases and play crucial roles in cell signaling, the specific phosphorylation of EPS8L2 at Tyr5 remains an uncharted area of investigation.

This technical guide synthesizes the available knowledge on EPS8L2, its general interaction network, and the methodologies commonly employed to study such protein-protein interactions. While the primary query regarding Tyr5 phosphorylation cannot be answered, this document provides a foundational understanding for researchers and drug development professionals interested in the EPS8L2 signaling axis.

EPS8L2: An Overview of its Function and Known Interactions

EPS8L2 is a member of the EPS8 protein family, which are characterized by their roles in regulating actin dynamics and signal transduction pathways.[1] These proteins typically possess an N-terminal phosphotyrosine-binding (PTB) domain, a central SH3 domain, and a C-terminal effector region, enabling them to act as scaffolds and adaptors in various signaling cascades.

Recent studies have implicated EPS8L2 in colorectal cancer progression, where it has been shown to interact with Y-box binding protein 1 (YBX1).[2] This interaction is noteworthy as EPS8L2 appears to facilitate the phosphorylation of YBX1 by S6K1, leading to the activation of the MAPK signaling pathway.[2] However, this observed interaction is not reported to be dependent on the phosphorylation state of EPS8L2 itself, let alone specifically at Tyr5.

The UniProt database, a central repository for protein sequence and functional information, does not currently list Tyr5 as a known phosphorylation site for human EPS8L2 (Accession: Q9H6S3). Similarly, phosphoproteomic databases do not contain entries for this specific modification.

General Interaction Partners of the EPS8 Family

While specific data for p-Tyr5 of EPS8L2 is absent, studies on the broader EPS8 family have identified several interaction partners that bind in a phosphorylation-dependent or independent manner. These interactions provide a potential framework for future investigations into EPS8L2. For instance, the parent protein EPS8 is known to be phosphorylated by Src kinase at multiple tyrosine residues, which in turn modulates its oncogenic functions.[3]

Table 1: Known Interaction Partners of the EPS8 Family (General)

| Interacting Protein | EPS8 Family Member(s) | Method of Identification | Putative Functional Consequence | Reference |

| Abi1 | EPS8, EPS8L1, EPS8L2 | Co-immunoprecipitation | Formation of a Rac-GEF complex, actin remodeling | [4] |

| Sos1 | EPS8, EPS8L1, EPS8L2 | Co-immunoprecipitation | Activation of Rac, leading to actin cytoskeletal changes | [4] |

| YBX1 | EPS8L2 | Immunoprecipitation-Mass Spectrometry | Promotion of YBX1 phosphorylation and nuclear translocation | [2] |

| p-S6K1 | EPS8L2 (indirectly, via YBX1) | Co-immunoprecipitation | Facilitates YBX1 phosphorylation | [2] |

| Actin | EPS8, EPS8L1, EPS8L2 | Co-precipitation assays | Localization to F-actin rich structures, cytoskeletal remodeling | [4] |

Note: This table represents general interactions of the EPS8 family and does not imply phosphorylation-dependency at Tyr5 of EPS8L2.

Hypothetical Signaling and Experimental Workflow

Although no direct evidence exists, we can propose a hypothetical signaling pathway and an experimental workflow to investigate the potential phosphorylation of EPS8L2 at Tyr5 and identify its binding partners.

To validate this hypothesis, a rigorous experimental approach would be required.

Detailed Experimental Protocols

Should evidence for EPS8L2 Tyr5 phosphorylation emerge, the following established protocols would be central to identifying its interaction partners.

Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry

This is the gold-standard technique for identifying protein-protein interactions.

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., colorectal cancer cell lines where EPS8L2 is highly expressed) and treat with appropriate stimuli (e.g., EGF) to potentially induce Tyr5 phosphorylation.

-

Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state and protein integrity.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for EPS8L2 phosphorylated at Tyr5. This would require the development of a custom phospho-specific antibody. The antibody-protein complexes are then captured using protein A/G beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

-

Sample Preparation for Mass Spectrometry: Run the eluate on an SDS-PAGE gel, excise the protein bands, and perform in-gel tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the co-precipitated proteins.[5]

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the interaction partners.

Generation of a Phospho-Specific Antibody

A critical prerequisite for studying Tyr5 phosphorylation is the availability of a specific antibody.

-

Peptide Synthesis: Synthesize a short peptide (10-15 amino acids) corresponding to the sequence of EPS8L2 surrounding Tyr5, with a phosphorylated tyrosine at position 5.

-

Immunization: Conjugate the phosphopeptide to a carrier protein and immunize host animals (e.g., rabbits).

-

Antibody Purification: Purify the resulting polyclonal antibodies from the serum using affinity chromatography, first against the non-phosphorylated peptide to remove non-specific antibodies, and then against the phosphopeptide to isolate the specific antibodies.

-

Validation: Validate the specificity of the antibody using techniques such as ELISA and Western blotting with both phosphorylated and non-phosphorylated control peptides and cell lysates.

Conclusion

References

- 1. Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EPS8L2 drives colorectal cancer cell proliferation and migration via YBX1-dependent activation of G3BP2 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPS8 phosphorylation by Src modulates its oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The eps8 Family of Proteins Links Growth Factor Stimulation to Actin Reorganization Generating Functional Redundancy in the Ras/Rac Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-resolved mass spectrometry of tyrosine phosphorylation sites in the epidermal growth factor receptor signaling network reveals dynamic modules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Phospho-Tyr5 EPS8L2 in Cancer Cell Migration and Invasion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epidermal Growth Factor Receptor Pathway Substrate 8-Like Protein 2 (EPS8L2) is emerging as a significant regulator of cancer progression, particularly in mediating cell migration and invasion. As a member of the EPS8 family, it plays a crucial role in actin dynamics and signal transduction. While the precise mechanisms governing its function are still under investigation, phosphorylation is anticipated to be a key regulatory post-translational modification. This technical guide provides a comprehensive overview of the current understanding of EPS8L2 in cancer, with a specific focus on the potential role of tyrosine phosphorylation, drawing parallels from the well-studied family member, EPS8. Although direct evidence for the phosphorylation of EPS8L2 at Tyrosine 5 (Tyr5) is not yet available in published literature, this document outlines the signaling pathways, experimental methodologies, and quantitative data pertinent to EPS8L2 and its family members to facilitate future research in this area.

Introduction to EPS8L2

EPS8L2 is a member of the Epidermal Growth Factor Receptor Pathway Substrate 8 (EPS8) family of proteins, which also includes EPS8, EPS8L1, and EPS8L3.[1] These proteins are characterized by the presence of several key functional domains, including an N-terminal PTB-like domain, a central SH3 domain, and a C-terminal actin-binding region.[1][2] Functionally, the EPS8 family acts as a crucial link between growth factor receptor signaling and the regulation of the actin cytoskeleton.[3][4]

Recent studies have implicated EPS8L2 as a driver of tumorigenesis in several cancers, including colorectal cancer.[1][5] Its upregulation is often correlated with poor patient prognosis, highlighting its potential as both a biomarker and a therapeutic target.[1][5] The primary functions of EPS8L2 in cancer cells appear to be the promotion of proliferation, migration, and invasion.[5][6]

Signaling Pathways Involving EPS8L2

Current research indicates that EPS8L2 exerts its pro-tumorigenic effects through its involvement in key signaling pathways that control cell motility and growth.

The EPS8L2-YBX1-G3BP2-MAPK Axis in Colorectal Cancer

A pivotal study has elucidated a novel signaling axis in colorectal cancer (CRC) where EPS8L2 promotes cell proliferation and migration.[1][5] In this pathway, EPS8L2 enhances the interaction between Y-box binding protein 1 (YBX1) and the phosphokinase S6K1, leading to the phosphorylation of YBX1.[1][5] Phosphorylated YBX1 then translocates to the nucleus, where it initiates the transcription of Ras-GTPase-activating protein-binding protein 2 (G3BP2).[1][5] The subsequent upregulation of G3BP2 leads to the activation of the MAPK signaling pathway, a well-established driver of cancer cell proliferation and survival.[1][5]

References

- 1. EPS8L2 drives colorectal cancer cell proliferation and migration via YBX1-dependent activation of G3BP2 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects and mechanisms of Eps8 on the biological behaviour of malignant tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The eps8 Family of Proteins Links Growth Factor Stimulation to Actin Reorganization Generating Functional Redundancy in the Ras/Rac Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The eps8 family of proteins links growth factor stimulation to actin reorganization generating functional redundancy in the Ras/Rac pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive phosphorylation of eps8 in tumor cell lines: relevance to malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Expression and Phosphorylation of EPS8L2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epidermal growth factor receptor pathway substrate 8-like protein 2 (EPS8L2) is a member of the EPS8 family of proteins, which are crucial signaling adaptors linking receptor tyrosine kinase (RTK) activation to the regulation of actin cytoskeletal dynamics. While the role of the EPS8 family in cellular processes such as membrane ruffling and cell migration is increasingly understood, the specific post-translational modifications that regulate EPS8L2 function, particularly tyrosine phosphorylation, remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on EPS8L2, with a focus on its tissue expression and a practical framework for investigating its tyrosine phosphorylation. Although direct evidence for phosphorylation at tyrosine 5 (Tyr5) is not currently available in public databases, this document outlines the necessary experimental protocols to identify and characterize this and other potential phosphorylation events, thereby facilitating further research into the regulatory mechanisms governing EPS8L2 activity.

Introduction to EPS8L2

EPS8L2 is a multi-domain protein that, like other EPS8 family members, is implicated in the transduction of signals from growth factor receptors to the actin cytoskeleton. These proteins typically contain a phosphotyrosine binding (PTB) domain, an SH3 domain, and a C-terminal effector domain. The EPS8 family, including EPS8L2, plays a significant role in pathways that control cell shape, motility, and proliferation. Dysregulation of these pathways is frequently observed in various cancers, making the proteins within them potential therapeutic targets.

While the function of EPS8 is more extensively studied, EPS8L2 is understood to have partially overlapping functions, contributing to the functional redundancy within this protein family. It is known to be involved in signaling cascades downstream of RTKs such as the Fibroblast Growth Factor Receptor (FGFR) and the Epidermal Growth Factor Receptor (EGFR). The investigation of post-translational modifications, such as tyrosine phosphorylation, is critical to understanding the precise mechanisms that regulate EPS8L2's function and its role in both normal physiology and disease.

EPS8L2 Expression in Human Tissues

Understanding the tissue-specific expression of EPS8L2 is fundamental for elucidating its physiological roles and identifying tissues where its phosphorylation may be functionally relevant. The following table summarizes the expression of EPS8L2 mRNA and protein across a variety of human tissues, compiled from data available in the Human Protein Atlas and other gene expression databases.

Table 1: Expression of EPS8L2 in Human Tissues

| Tissue | mRNA Expression Level (TPM) | Protein Expression Level | Subcellular Localization |

| Esophagus | High | High | Cytoplasmic |

| Colon | Moderate | Moderate | Cytoplasmic |

| Small Intestine | Moderate | Moderate | Cytoplasmic |

| Liver | Low | Low to Not Detected | - |

| Kidney | Moderate | Moderate | Cytoplasmic |

| Lung | Moderate | Moderate | Cytoplasmic |

| Brain | Low | Low | Cytoplasmic |

| Skin | High | High | Cytoplasmic |

| Thyroid Gland | High | High | Cytoplasmic |

| Adrenal Gland | Moderate | Moderate | Cytoplasmic |

| Pancreas | Low | Low to Not Detected | - |

| Spleen | Low | Low to Not Detected | - |

| Testis | Low | Low to Not Detected | - |

| Ovary | Low | Low to Not Detected | - |

| Uterus | Moderate | Moderate | Cytoplasmic |

Data is aggregated from publicly available databases and should be considered as a guide for further investigation.

Investigating the Tyrosine Phosphorylation of EPS8L2

Currently, there is no direct, publicly available evidence confirming the phosphorylation of EPS8L2 at Tyr5. However, the related protein EPS8 is known to be tyrosine phosphorylated in response to growth factor stimulation. This section provides a comprehensive set of protocols for researchers to investigate the tyrosine phosphorylation of EPS8L2, including the potential phosphorylation at Tyr5.

Signaling Pathway Involving EPS8L2

EPS8L2 is thought to function downstream of receptor tyrosine kinases. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for SH2 and PTB domain-containing proteins. The following diagram illustrates a putative signaling pathway involving EPS8L2.

Caption: Putative signaling pathway involving EPS8L2 downstream of RTKs.

Experimental Workflow for Investigating EPS8L2 Phosphorylation

The following diagram outlines a logical workflow for researchers to follow when investigating the tyrosine phosphorylation of EPS8L2.

Caption: Experimental workflow for the investigation of EPS8L2 phosphorylation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Immunoprecipitation (IP) of EPS8L2 and Western Blotting for Phosphotyrosine

This protocol describes the isolation of EPS8L2 from cell lysates and subsequent detection of its tyrosine phosphorylation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Anti-EPS8L2 antibody (for IP).

-

Protein A/G magnetic beads or agarose.

-

Anti-phosphotyrosine antibody (for Western blotting).

-

Secondary antibody conjugated to HRP.

-

ECL Western blotting detection reagents.

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Stimulate cells with the desired growth factor (e.g., FGF or EGF) for the appropriate time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with an anti-EPS8L2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with an anti-phosphotyrosine primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Identification of Phosphorylation Sites by Mass Spectrometry

For an unbiased identification of phosphorylation sites, immunoprecipitated EPS8L2 can be subjected to mass spectrometry.

Procedure:

-

Perform immunoprecipitation as described above.

-

Elute the protein and run a short distance into an SDS-PAGE gel to separate it from the antibody.

-

Stain the gel with Coomassie blue and excise the band corresponding to EPS8L2.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use database searching algorithms to identify the protein and map phosphorylation sites.

Site-Directed Mutagenesis of EPS8L2

To investigate the functional significance of a specific phosphorylation site (e.g., Tyr5), a non-phosphorylatable mutant (e.g., Tyrosine to Phenylalanine, Y5F) can be generated.

Materials:

-

Expression vector containing EPS8L2 cDNA.

-

Mutagenic primers for the Y5F mutation.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli for transformation.

Procedure:

-

Design and synthesize complementary primers containing the desired mutation.

-

Perform PCR using the EPS8L2 expression vector as a template and the mutagenic primers.

-

Digest the parental, methylated template DNA with DpnI.

-

Transform the mutated plasmid into competent E. coli.

-

Select colonies and verify the mutation by DNA sequencing.

In Vitro Kinase Assay

This assay can be used to determine if a specific kinase can directly phosphorylate EPS8L2.

Materials:

-

Purified recombinant EPS8L2 (wild-type and Y5F mutant).

-

Active recombinant candidate kinase (e.g., FGFR, Src).

-

Kinase buffer.

-

ATP (radiolabeled or non-labeled).

Procedure:

-

Incubate the purified EPS8L2 protein (wild-type or mutant) with the active kinase in kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of EPS8L2 by Western blotting with a phosphotyrosine antibody or by autoradiography if using radiolabeled ATP.

Conclusion

While the specific phosphorylation of EPS8L2 at Tyr5 remains to be experimentally validated, this guide provides the necessary framework and detailed protocols for researchers to pursue this line of inquiry. The provided data on tissue expression can help in selecting relevant biological systems for these studies. By systematically applying the outlined experimental workflow, from initial detection of tyrosine phosphorylation to the functional characterization of specific phosphomutants, the scientific community can significantly advance our understanding of how EPS8L2 is regulated and its precise role in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting signaling pathways involving the EPS8 family of proteins.

The Role of EPS8L2 Phosphorylation in Progressive Hearing Loss: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract